molecular formula C13H9Cl2FN2O2 B287541 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide

Cat. No. B287541
M. Wt: 315.12 g/mol
InChI Key: ZYIXVXACLHQIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide (DCMF) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMF is a member of the nicotinamide family, a class of compounds that have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. In neuroprotection, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and cytoprotective genes. In anti-inflammatory therapy, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to have various biochemical and physiological effects in animal models. In cancer cells, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuroprotection, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to reduce oxidative stress, improve cognitive function, and protect against neurodegeneration. In anti-inflammatory therapy, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to reduce inflammation, improve tissue repair, and protect against tissue damage.

Advantages and Limitations for Lab Experiments

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide also has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide derivatives with improved solubility and specificity could lead to the development of more effective therapies. Overall, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has great potential for scientific research and could lead to the development of novel therapies for various diseases.

Synthesis Methods

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2,6-dichloro-5-fluoronicotinoyl chloride. The final product is obtained through purification and isolation of 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide.

Scientific Research Applications

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory therapy, 2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide has been shown to reduce inflammation and improve tissue repair in animal models of inflammatory bowel disease.

properties

Product Name

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)nicotinamide

Molecular Formula

C13H9Cl2FN2O2

Molecular Weight

315.12 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-N-(3-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl2FN2O2/c1-20-8-4-2-3-7(5-8)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19)

InChI Key

ZYIXVXACLHQIIK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Origin of Product

United States

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